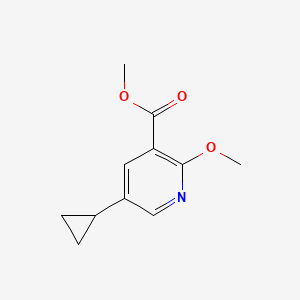

Methyl 5-cyclopropyl-2-methoxynicotinate

Description

BenchChem offers high-quality Methyl 5-cyclopropyl-2-methoxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-cyclopropyl-2-methoxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-cyclopropyl-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-9(11(13)15-2)5-8(6-12-10)7-3-4-7/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOKCNEJKTNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of Methyl 5-cyclopropyl-2-methoxynicotinate

In the landscape of modern drug discovery, the cyclopropyl group has emerged as a uniquely valuable structural motif.[1] Its incorporation into lead compounds is a strategic decision aimed at enhancing key pharmacological properties. The rigid, three-membered ring introduces conformational constraint, which can lock a molecule into its bioactive conformation, thereby increasing potency.[1] Furthermore, the cyclopropyl group is often used as a bioisostere for other functionalities like gem-dimethyl or vinyl groups, and its unique electronic nature can improve metabolic stability by blocking sites of oxidative metabolism, leading to a superior pharmacokinetic profile.[1]

Methyl 5-cyclopropyl-2-methoxynicotinate is a key heterocyclic building block that leverages these advantages. It serves as a versatile intermediate for the synthesis of a wide array of more complex pharmaceutical agents, where the 5-cyclopropyl-2-methoxypyridine core imparts desirable physicochemical properties. This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to this valuable compound, grounded in established chemical principles and field-proven methodologies. We will dissect the causal logic behind experimental choices, providing not just a procedure, but a framework for understanding and optimizing the synthesis.

Part 1: The Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the C5 position of the pyridine ring and the cyclopropyl group. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands as the method of choice due to its exceptional functional group tolerance, mild reaction conditions, and the use of stable, non-toxic organoboron reagents.[2][3][4]

Mechanistic Rationale

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[4][5] Understanding this mechanism is critical for troubleshooting and optimization. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide (Methyl 5-bromo-2-methoxynicotinate), forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron reagent (cyclopropylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex.[3]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Part 2: Synthesis of Key Precursors

A successful synthesis relies on the high-quality preparation of its starting materials. This section details the synthesis of the two crucial precursors: the electrophilic pyridine scaffold and the nucleophilic cyclopropylboronic acid.

Synthesis of Methyl 5-bromo-2-methoxynicotinate (Precursor 1)

The synthesis of this key intermediate is efficiently achieved from commercially available methyl 2,6-dichloronicotinate. The strategy involves a regioselective nucleophilic aromatic substitution (SNAr) followed by bromination.

Workflow for Precursor 1 Synthesis

Detailed Experimental Protocol:

-

Step 1: Regioselective Methoxylation. To a solution of methyl 2,6-dichloronicotinate in methanol, sodium methoxide is added portion-wise at room temperature. The greater electrophilicity at the C2 position, influenced by the adjacent ester and ring nitrogen, directs the methoxide attack preferentially to this site. The reaction is monitored by TLC until consumption of the starting material.

-

Step 2: Dechlorination via Hydrogenolysis. The resulting methyl 6-chloro-2-methoxynicotinate is dissolved in ethanol containing a catalytic amount of Palladium on carbon (10% Pd/C) and a stoichiometric amount of a base such as triethylamine (Et₃N) to act as a halogen scavenger. The mixture is subjected to an atmosphere of hydrogen gas (H₂). The palladium catalyst facilitates the reductive cleavage of the C-Cl bond.

-

Step 3: Electrophilic Bromination. The crude Methyl 2-methoxynicotinate is dissolved in concentrated sulfuric acid, which activates the pyridine ring for electrophilic substitution. N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature (0-5 °C). The electron-donating nature of the methoxy group directs the bromination to the C5 position.[6] The reaction is carefully quenched by pouring onto ice, and the precipitated product is collected by filtration.

Synthesis of Cyclopropylboronic Acid (Precursor 2)

Cyclopropylboronic acid is a stable, crystalline solid that can be prepared on a large scale.[2] The most common and reliable method involves the reaction of a cyclopropyl Grignard reagent with a trialkyl borate ester.[2][7]

Detailed Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert argon atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A small amount of cyclopropyl bromide is added to initiate the reaction (indicated by gentle refluxing). The remaining cyclopropyl bromide is then added dropwise to maintain a steady reflux, forming cyclopropylmagnesium bromide.

-

Boration: The freshly prepared Grignard solution is cooled to -78 °C. A solution of trimethyl borate in anhydrous THF is added slowly via a dropping funnel, ensuring the internal temperature does not rise significantly. The low temperature is crucial to prevent side reactions, such as the addition of a second Grignard equivalent to the boron center.

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm slowly to room temperature. The mixture is then carefully quenched by pouring it into a cold aqueous acid solution (e.g., HCl or H₂SO₄). This hydrolysis step converts the borate ester intermediate into the desired cyclopropylboronic acid.

-

Isolation: The aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., diethyl ether or methyl tert-butyl ether). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by trituration or recrystallization to yield pure cyclopropylboronic acid as a white solid.[2]

Part 3: The Key Coupling Reaction: Protocol and Optimization

With both precursors in hand, the final Suzuki-Miyaura coupling can be performed. The careful selection of catalyst, base, and solvent is paramount for achieving high yield and purity.

| Component | Example | Molar Equivalents | Purpose and Rationale |

| Aryl Halide | Methyl 5-bromo-2-methoxynicotinate | 1.0 | The electrophilic coupling partner. The C-Br bond is sufficiently reactive for oxidative addition. |

| Boronic Acid | Cyclopropylboronic Acid | 1.2 - 1.5 | The nucleophilic coupling partner. A slight excess is used to drive the reaction to completion. |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 0.01 - 0.05 (1-5 mol%) | Catalyzes the C-C bond formation. Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ with a Buchwald ligand like SPhos can offer higher activity for challenging substrates. |

| Base | K₂CO₃ or Na₂CO₃ | 2.0 - 3.0 | Activates the boronic acid for transmetalation by forming the boronate "ate" complex.[3] An aqueous solution is typically used. |

| Solvent System | Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 v/v) | - | A biphasic system is required to dissolve the organic substrates and the inorganic base, facilitating the interaction of all components at the interface. |

Detailed Experimental Protocol:

-

Reaction Setup: To a Schlenk flask is added Methyl 5-bromo-2-methoxynicotinate (1.0 eq), cyclopropylboronic acid (1.3 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the solvent (e.g., Toluene).

-

Degassing: The heterogeneous mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. This is typically achieved by bubbling argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.

-

Addition of Base: An aqueous solution of the base (e.g., 2M K₂CO₃, 2.5 eq) is added. The solution should also be degassed prior to addition.

-

Reaction: The reaction mixture is heated to a specified temperature (typically 80-100 °C) under an argon atmosphere and stirred vigorously to ensure efficient mixing of the two phases. Reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford Methyl 5-cyclopropyl-2-methoxynicotinate as a pure solid.

Part 4: Product Characterization

Thorough characterization is essential to confirm the identity and purity of the final product.

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 3H, OCH₃), ~3.8 (s, 3H, CO₂CH₃), ~1.9 (m, 1H, cyclopropyl-CH), ~1.0 (m, 2H, cyclopropyl-CH₂), ~0.7 (m, 2H, cyclopropyl-CH₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~166, ~162, ~148, ~138, ~118, ~108, ~53, ~52, ~12, ~8 |

| Mass Spectrometry (ESI+) | m/z: 208.09 [M+H]⁺ |

Conclusion

The synthesis of Methyl 5-cyclopropyl-2-methoxynicotinate is most effectively accomplished through a strategic application of the Suzuki-Miyaura cross-coupling reaction. This approach is modular, scalable, and benefits from the high functional group tolerance characteristic of modern palladium catalysis. By carefully preparing the requisite methyl 5-bromo-2-methoxynicotinate and cyclopropylboronic acid precursors and by optimizing the coupling conditions, researchers can reliably access this valuable building block for application in pharmaceutical research and development. This guide provides the fundamental principles and practical protocols necessary to empower scientists in this endeavor.

References

-

ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved February 15, 2026, from [Link]

-

Fallan, C., et al. (2017). One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers. Organic Letters. ACS Publications. [Link]

-

Optimization of the Synthesis Method of Cyclopropylboronic Acid. (2025, November 2). Career Henan Chemical Co. [Link]

- CN101440100B - Novel process for synthesizing cyclopropylboronic acid. (n.d.). Google Patents.

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (2013, July 10). ChemSpider SyntheticPages. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. [Link]

-

An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000, December 15). [Link]

-

Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Rh-Catalyzed Enantioselective Aryl C–H Bond Cyclopropylation. (2025, April 10). Journal of the American Chemical Society. ACS Publications. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010, February 3). Docentes FCT NOVA. [Link]

-

Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025, August 20). The Journal of Organic Chemistry. ACS Publications. [Link]

-

An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. [Link]

-

Methyl 5-bromo-2-methoxynicotinate (C8H8BrNO3). (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

-

Huang, J., et al. (2008, April 1). The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. Bioorganic & Medicinal Chemistry. PubMed. [Link]

-

Application Data. (n.d.). USPTO. Retrieved February 15, 2026, from [Link]

-

Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 15, 2026, from [Link]

-

Scheme 2. Synthesis of methyl-substituted cyclopropenes (2, 5 and 7)... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Methyl 5-cyclopropyl-2-methoxynicotinate. (n.d.). 楚肽生物科技. Retrieved February 15, 2026, from [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (2020, December 5). MDPI. [Link]

-

Ketone, cyclopropyl methyl. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). MDPI. [Link]

-

SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. (2011, March 16). Patent 1704140 - EPO. [Link]

-

Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. [Link]

-

Synthesis and properties of methyl 5-(1'R,2'S)-(2-octadecylcycloprop-1-yl)pentanoate and other omega-19 chiral cyclopropane fatty acids and esters related to mycobacterial mycolic acids. (2004, January 15). Chemistry and Physics of Lipids. PubMed. [Link]

-

Suzuki Coupling Mechanism and Applications. (2018, July 17). YouTube. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. [Link]

- US7300935B2 - Thienopyrimidine compounds and use thereof. (n.d.). Google Patents.

-

C5 Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin. (n.d.). ChemRxiv. [Link]

-

Synthesis of biomass-derived methylcyclopentane as a gasoline additive via aldol condensation/hydrodeoxygenation of 2,5-hexanedione. (2015, January 22). OSTI.GOV. [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. audreyli.com [audreyli.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. Optimization of the Synthesis Method of Cyclopropylboronic Acid - Career Henan Chemical Co. [coreychem.com]

Unlocking Therapeutic Potential: A Technical Guide to Methoxynicotinate Derivatives and Their Targets

A Foreword for the Modern Drug Hunter: In the intricate landscape of drug discovery, the pursuit of novel chemical scaffolds with therapeutic promise is a constant endeavor. Among the vast chemical space, molecules incorporating methoxy and nicotinate functionalities have repeatedly emerged as privileged structures, demonstrating a remarkable breadth of biological activities. This guide eschews a conventional, rigid format, instead opting for a narrative that follows the scientific journey of discovery. We will delve into the core therapeutic targets that have been identified for derivatives bearing these key functional groups, moving from the well-trodden path of anti-inflammatory agents to the complex world of oncology. This document is designed for the hands-on researcher, the discerning scientist, and the forward-thinking drug development professional, providing not just a summary of what is known, but a detailed exploration of the "how" and the "why" behind the science.

Part 1: The Anti-Inflammatory Axis - Targeting Cyclooxygenase-2 (COX-2)

The inflammatory cascade is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation, making it a prime target for anti-inflammatory therapies with a potentially improved safety profile over non-selective NSAIDs.[1][2][3] The selective inhibition of COX-2 can mitigate pain and inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[1][4]

The Pharmacophore: A Tale of Two Moieties

The development of selective COX-2 inhibitors has revealed key structural requirements for potent and selective activity. The active site of COX-2 possesses a larger, more accommodating hydrophobic channel and a side pocket compared to COX-1.[2] This structural difference has been exploited in the design of diarylheterocycles like celecoxib and rofecoxib.[1][2]

While a distinct "methoxynicotinate" scaffold is not a classical COX-2 inhibitor, the incorporation of methoxy and nicotinate-like moieties into various chemical frameworks has been explored. For instance, the methoxy group, with its electron-donating and lipophilic character, can enhance binding within the hydrophobic pocket of the COX-2 active site.[5] The nicotinate moiety, a pyridine carboxylic acid ester, can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions, potentially with key residues like Arg513 at the top of the active site.[2]

Methyl nicotinate itself, upon topical application, induces a localized inflammatory response mediated by the release of prostaglandins, highlighting the interaction of the nicotinate structure with the prostaglandin synthesis pathway.[6][7][8] This effect is suppressed by inhibitors of prostaglandin biosynthesis, confirming the link to the COX pathway.[6]

Experimental Validation: A Step-by-Step Approach

Validating the activity of potential methoxynicotinate derivatives as COX-2 inhibitors requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based and in vivo models of inflammation.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

Methodology:

-

Enzyme Preparation: Obtain commercially available, purified human or ovine COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction buffer containing hematin, glutathione, and a suitable pH buffer (e.g., Tris-HCl).

-

Compound Incubation: Add varying concentrations of the test compound (solubilized in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone) and a positive control (e.g., celecoxib).

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Example Derivative A | >100 | 2.5 | >40 |

| Example Derivative B | 50 | 5.0 | 10 |

| Celecoxib (Control) | 15 | 0.04 | 375 |

Note: The above data is illustrative. Actual values will vary depending on the specific compounds and assay conditions.

Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Part 2: Disrupting the Cellular Scaffolding - Targeting Tubulin Polymerization

The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a cornerstone of cellular architecture and function, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Its essential role in mitosis makes tubulin a highly attractive target for anticancer drug development.[9] Agents that interfere with tubulin dynamics can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[9]

Structure-Activity Relationship (SAR) Insights

A diverse array of natural products, including vinca alkaloids and colchicine, exert their anticancer effects by inhibiting tubulin polymerization.[9][10] While a specific "methoxynicotinate" class of tubulin inhibitors is not well-established, the incorporation of methoxy and pyridine-based (nicotinate-like) moieties is a recurring theme in the design of novel tubulin-targeting agents.

For instance, a series of 2,4,6-trisubstituted nicotinonitriles, designed as pyridine-bridged analogs of the potent tubulin inhibitor combretastatin A-4, have demonstrated significant tubulin polymerization inhibitory activity.[11] The presence of methoxy groups on the aromatic rings of these compounds is often crucial for their potent antiproliferative effects, likely by enhancing interactions within the colchicine binding site on β-tubulin.[12]

A Pipeline for Evaluating Tubulin-Targeting Agents

A systematic evaluation of potential tubulin inhibitors involves a progression from in vitro polymerization assays to cell-based assays that assess the downstream cellular consequences of microtubule disruption.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Methodology:

-

Tubulin Preparation: Use commercially available, high-purity tubulin isolated from bovine brain.

-

Reaction Setup: In a 96-well plate, prepare a reaction mixture containing tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

-

Compound Addition: Add various concentrations of the test compound. Include a vehicle control, a positive control for inhibition (e.g., colchicine or a vinca alkaloid), and a positive control for polymerization (e.g., paclitaxel).

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the absorbance as a function of time. Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for inhibition of tubulin polymerization.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This cell-based assay determines the effect of a compound on cell cycle progression, a key downstream consequence of tubulin inhibition.

Methodology:

-

Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or MCF-7) to approximately 60-70% confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a duration that allows for one to two cell cycles (e.g., 24-48 hours). Include a vehicle control and a positive control (e.g., vincristine).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M). A significant increase in the G2/M population is indicative of mitotic arrest.

Data Presentation:

| Compound | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | 0 | 55 | 25 | 20 |

| Example Derivative C | 1 | 40 | 20 | 40 |

| Example Derivative C | 5 | 20 | 10 | 70 |

| Vincristine (Control) | 0.1 | 15 | 5 | 80 |

Note: The above data is illustrative.

Workflow for Evaluating Tubulin Inhibitors

Caption: A multi-tiered workflow for the evaluation of tubulin-targeting agents.

Part 3: Modulating Cellular Signaling - Kinase Inhibition

Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[13][14] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[15]

The Methoxy and Nicotinate Advantage in Kinase Inhibition

The design of kinase inhibitors often focuses on targeting the ATP-binding site. The presence of methoxy groups in small molecule inhibitors can be advantageous for several reasons. Their moderate lipophilicity can improve cell permeability and their ability to act as hydrogen bond acceptors can facilitate key interactions within the kinase active site.[5]

Gefitinib, an EGFR tyrosine kinase inhibitor, is a prominent example of a clinically successful drug that features a methoxy group.[16][17][18] The methoxy group on the quinazoline core of gefitinib contributes to its potent and selective inhibition of EGFR.[19]

While less common, the nicotinate moiety can also be incorporated into kinase inhibitor scaffolds. The pyridine ring can engage in various non-covalent interactions, and the ester functionality can be modified to tune physicochemical properties.

A Rigorous Protocol for Kinase Inhibitor Profiling

The evaluation of potential kinase inhibitors requires a systematic approach to determine their potency, selectivity, and mechanism of action.

Protocol 4: In Vitro Kinase Inhibition Assay (Luminescent ATP Depletion Assay)

This is a high-throughput screening-compatible assay that measures the amount of ATP remaining after a kinase reaction.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of the kinase of interest, a specific substrate peptide, and ATP.

-

Compound Plating: In a 96- or 384-well plate, dispense various concentrations of the test compound. Include a no-enzyme control, a vehicle control, and a positive control inhibitor (e.g., staurosporine or a known selective inhibitor).

-

Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at a controlled temperature for a specific duration.

-

Detection: Add a luciferase-based detection reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light.

-

Luminescence Reading: Measure the luminescence signal using a plate reader. A higher signal indicates greater inhibition of kinase activity (more ATP remaining).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Example Derivative D | EGFR | 50 |

| Example Derivative E | VEGFR2 | 150 |

| Gefitinib (Control) | EGFR | 33[17] |

Note: The above data is illustrative.

Signaling Pathway Visualization: EGFR Inhibition by a Hypothetical Methoxynicotinate Derivative

Caption: Inhibition of the EGFR signaling pathway by a hypothetical methoxynicotinate derivative.

Conclusion: A Promising Future for Methoxynicotinate Derivatives

This technical guide has illuminated the therapeutic potential of chemical scaffolds incorporating methoxy and nicotinate functionalities, with a focused exploration of their activity against three key drug targets: COX-2, tubulin, and protein kinases. The detailed experimental protocols and data presentation frameworks provided herein are intended to serve as a practical resource for researchers in the field. The versatility of these chemical moieties suggests that further exploration of the "methoxynicotinate" chemical space will undoubtedly unveil novel derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

References

-

Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice. (2021). Scientific Reports, 11(1). Available from: [Link]

-

Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. (n.d.). Cancer Drug Resistance. Available from: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Current Medicinal Chemistry, 18(23), 3496-3512. Available from: [Link]

-

Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 894-914. Available from: [Link]

-

Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation. (2023). ACS Omega. Available from: [Link]

-

Tubulin-Targeted Drug Action: Functional Significance of Class II and Class IVb β-Tubulin in Vinca Alkaloid Sensitivity. (2008). Molecular Cancer Therapeutics, 7(12), 3769-3778. Available from: [Link]

-

Tubulin-based Structure-affinity Relationships for Antimitotic Vinca Alkaloids. (n.d.). Preprints.org. Available from: [Link]

-

Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class. (1975). Biochemical and Biophysical Research Communications, 65(2), 563-570. Available from: [Link]

-

Topically applied methyl nicotinate evokes a temporary inflammation on human skin. (2021). Biomedical and Biopharmaceutical Research, 18(1), 38-47. Available from: [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules, 28(10), 4009. Available from: [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Available from: [Link]

-

Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. (2019). Journal of the Chemical Society of Pakistan, 41(4). Available from: [Link]

-

Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. (2015). GOV.UK. Available from: [Link]

-

Establishing a Minimal Erythema Concentration of Methyl Nicotinate for Optimum Evaluation of Anti-Inflammatories. (2016). Current pharmaceutical design. Available from: [Link]

-

Celecoxib (Celebrex) and other COX-2 Selective Inhibitors. (2021). YouTube. Available from: [Link]

-

Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline. (1987). Biochemistry, 26(13), 3983-3990. Available from: [Link]

-

New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2020). Molecules, 25(18), 4242. Available from: [Link]

-

Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). Molecules. Available from: [Link]

-

Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. (2023). Active Small Molecules. Available from: [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. (2023). International Journal of Molecular Sciences, 24(18), 13674. Available from: [Link]

-

Gefitinib. (n.d.). PubChem. Available from: [Link]

-

Shows EGFR inhibitor gefitinib marked with two frequently occurring functional groups (R2NH and rings). (2014). ResearchGate. Available from: [Link]

-

Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (2020). ResearchGate. Available from: [Link]

-

Schedule-dependent interactions between the EGFR tyrosine kinase inhibitor gefitinib ('Iressa', ZD1839) and the DNA topoisomerase I inhibitor SN-38 in human lung cancer cells. (2004). Cancer Research, 64(7_Supplement), 1048. Available from: [Link]

-

Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). Semantic Scholar. Available from: [Link]

-

An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). International Journal of Molecular Sciences, 24(15), 12217. Available from: [Link]

-

A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2022). Future Journal of Pharmaceutical Sciences, 8(1), 32. Available from: [Link]

-

Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). Current Drug Targets, 18(12), 1414-1426. Available from: [Link]

-

Compounds from Natural Sources as Protein Kinase Inhibitors. (2021). Molecules, 26(16), 4959. Available from: [Link]

-

Synthesis of Chalcones with Anticancer Activities. (2014). Molecules, 19(2), 1915-1929. Available from: [Link]

-

Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). Molecules, 28(10), 4009. Available from: [Link]

-

Synthesis and Anticancer Activity of A-Ring-Modified Derivatives of Dihydrobetulin. (2023). Molecules, 28(12), 4642. Available from: [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). Molecules, 28(12), 4642. Available from: [Link]

-

Cyclooxygenase-2–selective inhibitors: Translating pharmacology into clinical utility. (2002). Cleveland Clinic Journal of Medicine, 69(Supplement 1), SI-13-SI-21. Available from: [Link]

Sources

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. gov.uk [gov.uk]

- 5. mdpi.com [mdpi.com]

- 6. Methyl nicotinate:Mechanism, Uses and Toxicity_Chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. research.ulusofona.pt [research.ulusofona.pt]

- 9. oaepublish.com [oaepublish.com]

- 10. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinonitrile-Based Dual Inhibitors of Tubulin and Topoisomerase II: Design, Synthesis, and Anticancer Evaluation | Sciety [sciety.org]

- 12. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterocyclic Analogues as Kinase Inhibitors: A Focus Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cancer-research-network.com [cancer-research-network.com]

- 18. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: A Strategic Framework for Developing Bioanalytical Assays for Novel Therapeutics

Introduction: The "Fit-for-Purpose" Philosophy

Developing assays for a novel compound is not merely about generating data; it is about building a chain of evidence that links molecular engagement to phenotypic outcome. As drug development professionals, we must move beyond simple "screening" and adopt a "fit-for-purpose" validation strategy.

This guide outlines a tiered assay development framework designed to validate a lead small molecule ("Compound X"). We prioritize three critical questions:

-

Does it bind? (Target Engagement)

-

Does it function? (Proximal Signaling)

-

Does it change the cell? (Phenotypic Consequence)

Strategic Workflow

The following diagram illustrates the critical path for assay development, moving from biophysical validation to cellular phenotype.

Figure 1: The tiered assay development pipeline. Progression requires meeting strict QC criteria at each gate.

Phase I: Biophysical Validation (Target Engagement)

Before assessing biological function, we must prove the compound physically engages the target. Surface Plasmon Resonance (SPR) is the gold standard here because it provides kinetic data (

Why SPR?

Unlike equilibrium methods, SPR reveals residence time (reciprocal of

Protocol: Kinetic Characterization via SPR

Objective: Determine the binding kinetics of Compound X to the target protein.

-

Ligand Immobilization:

-

Use a CM5 sensor chip (carboxymethylated dextran).

-

Activate surface with EDC/NHS (1:1 mixture) for 7 minutes.

-

Inject Target Protein (10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5-5.0) to reach a density of ~2000 RU (Response Units).

-

Expert Insight: Do not over-immobilize. High density leads to mass transport limitations and steric hindrance, artificially lowering the apparent

. -

Block remaining active esters with 1 M Ethanolamine (pH 8.5).

-

-

Analyte Preparation (The Compound):

-

Prepare a concentration series of Compound X (e.g., 0 nM to 10 µM) in running buffer.

-

Critical Step: Ensure the running buffer contains the exact same % DMSO as the analyte samples (typically 1-2%). DMSO has a high refractive index; a mismatch of even 0.1% causes "bulk shift" artifacts that obscure binding signals.

-

-

Injection Cycle:

-

Association: Inject analyte for 60–120 seconds at 30 µL/min.

-

Dissociation: Switch to running buffer for 300+ seconds to monitor off-rate.

-

Regeneration: If the protein is stable, use mild acid (10 mM Glycine pH 2.5) to strip the compound. For small molecules, simple buffer flow often suffices.

-

-

Data Analysis:

-

Fit data to a 1:1 Langmuir binding model.

-

Assess

(theoretical maximum response). If experimental

-

Phase II: Proximal Signaling (TR-FRET)

Once binding is confirmed, we measure the immediate downstream effect (e.g., phosphorylation, protein-protein interaction). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality for this phase due to its robustness in high-throughput screening (HTS).

Mechanism of Action

TR-FRET utilizes long-lifetime lanthanide donors (Europium or Terbium). By introducing a time delay (50–100 µs) before measurement, short-lived background autofluorescence from the compound or cell lysate decays, leaving only the specific signal.

Figure 2: TR-FRET Principle. Energy transfer only occurs when donor and acceptor antibodies bind to the proximal target.

Protocol: Homogeneous TR-FRET Assay

Objective: Measure phosphorylation of Target Protein induced by Compound X.

-

Reagent Setup:

-

Donor: Anti-Target-Europium Cryptate.

-

Acceptor: Anti-Phospho-d2 (or XL665).

-

Plate: White, low-volume 384-well plate (Greiner or Corning). Expert Insight: White plates maximize signal reflection; low-volume reduces reagent cost and prevents meniscus effects.

-

-

Cell Treatment:

-

Seed cells (e.g., 10,000/well) and treat with Compound X for the desired time (e.g., 1 hour).

-

Lyse cells directly in the well using Lysis Buffer supplemented with phosphatase inhibitors (NaF, Na3VO4). Crucial: Phosphatase inhibitors prevent signal loss during the incubation.

-

-

Detection Step:

-

Add 5 µL of Donor antibody + 5 µL of Acceptor antibody to 10 µL of lysate.

-

Incubate for 2 hours (or overnight) at room temperature.

-

-

Readout:

-

Excitation: 320–340 nm.

-

Emission 1 (Donor): 615 nm.

-

Emission 2 (Acceptor): 665 nm.

-

Calculation: Calculate the Ratio =

. -

Why Ratiometric? This corrects for well-to-well variability in liquid handling or cell density. If a well has less volume, both signals drop, but the ratio remains constant.

-

Phase III: Phenotypic Readout (Cell Viability/ATP)

Finally, we assess the macroscopic effect. For many drug discovery campaigns, this involves measuring cell viability (cytotoxicity) or proliferation. The ATP-based luminescence assay (e.g., CellTiter-Glo) is the industry standard due to its sensitivity and "add-mix-read" simplicity.

Protocol: ATP Quantification

-

Plate Prep: Seed cells in opaque-walled 96- or 384-well plates.

-

Compound Addition: Treat with Compound X for 24–72 hours.

-

Reagent Addition: Add CellTiter-Glo reagent (equal volume to culture medium).

-

Mixing: Orbitally shake for 2 minutes to induce cell lysis.

-

Equilibration: Incubate 10 minutes to stabilize the luminescent signal.

-

Measurement: Read total luminescence (integration time: 0.5–1.0 second).

Validation & Quality Control

A protocol is only as good as its reproducibility. We use statistical metrics to validate assay performance before screening.[3][4]

Key Metrics Table

| Metric | Definition | Acceptance Criteria | Purpose |

| Z-Factor (Z') | $1 - \frac{3(\sigma_p + \sigma_n)}{ | \mu_p - \mu_n | }$ |

| CV% | < 10% | Measures precision/variability within replicates. | |

| S/B Ratio | > 3.0 | Ensures the biological signal is distinguishable from noise. |

-

Self-Validating System: Every plate must contain "Min" (0% effect, DMSO only) and "Max" (100% effect, known reference compound) control wells. If the Z' on a specific plate drops below 0.4, the entire plate is rejected.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[5] Journal of Biomolecular Screening.

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. National Institutes of Health (NIH).[2][6]

-

[6]

-

-

Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology.

-

Degorce, F., et al. (2009).

Sources

- 1. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]

- 3. What is Z' (read Z-factor)? - RxPlora [rxplora.com]

- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Z-factor - Wikipedia [en.wikipedia.org]

- 6. scispace.com [scispace.com]

Functional Characterization of Novel Methoxynicotinate Compounds: From Receptor Activation to NAD+ Flux

Application Note: AN-MXN-2026

Abstract & Introduction

Nicotinic acid (Niacin) is a potent regulator of lipid metabolism and a precursor for Nicotinamide Adenine Dinucleotide (NAD+). However, its clinical utility is limited by cutaneous flushing, mediated by GPR109A (HCAR2) activation in Langerhans cells. Novel methoxynicotinate derivatives (e.g., 2-methoxy- or 6-methoxynicotinic acid analogs) are being developed to dissociate the beneficial metabolic effects (NAD+ boosting, antilipolytic activity) from the adverse flushing profile.[1]

This guide details a validated screening workflow for these novel compounds. Unlike standard niacin protocols, these assays are optimized to detect subtle shifts in receptor potency and metabolic conversion efficiency, critical for identifying "biased" agonists or superior NAD+ precursors.

Section 1: Compound Handling & Stability (Pre-Analytical)

Methoxynicotinates possess a methoxy (-OCH3) group on the pyridine ring, altering their lipophilicity and pKa compared to native niacin.

-

Solubility: Unlike niacin (water-soluble), methoxy-derivatives often require Dimethyl Sulfoxide (DMSO).[1] Prepare 100 mM stock solutions in anhydrous DMSO.

-

Stability Warning: The methoxy group can be susceptible to nucleophilic attack under strong acidic conditions. Avoid storing stock solutions in unbuffered aqueous media below pH 4.0.

-

Control Selection:

-

Positive Control: Nicotinic Acid (pure agonist).

-

Negative Control: Nicotinamide (does not bind GPR109A).

-

Pathway Specificity Control: Mepenesin or Laropiprant (GPR109A antagonists) to confirm receptor specificity.[1]

-

Section 2: Primary Screen – GPR109A (HCAR2) Gi-Coupled cAMP Suppression[1]

Objective: Determine if the novel methoxynicotinate binds and activates the GPR109A receptor. Mechanism: GPR109A is a Gi/o-coupled GPCR.[1][2] Activation inhibits Adenylyl Cyclase, reducing intracellular cAMP. The Challenge: Because the receptor lowers cAMP, you cannot measure activation in resting cells (where cAMP is already low). You must artificially raise cAMP levels first to observe the suppression.

Protocol: TR-FRET cAMP Inhibition Assay[1]

Cell Model: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

-

Cell Seeding:

-

Starvation (Critical Step):

-

Remove growth medium and replace with serum-free HBSS buffer containing 0.5 mM IBMX for 30 minutes.[1]

-

Scientific Logic:[3][4] IBMX is a phosphodiesterase (PDE) inhibitor.[1][5] It prevents the degradation of cAMP, ensuring that any decrease in signal is due to your compound's GPR109A activity, not natural hydrolysis.

-

-

Stimulation & Treatment:

-

Prepare a 2X stimulation buffer containing 10 µM Forskolin + Variable concentrations of Methoxynicotinate (0.1 nM – 100 µM).

-

Add equal volume to cells.[6] Incubate for 45 minutes at room temperature.

-

Why Forskolin? Forskolin directly activates Adenylyl Cyclase, creating a high cAMP "ceiling." The methoxynicotinate will attempt to pull this level down. Efficacy is measured as % inhibition of the Forskolin signal.

-

-

Lysis & Detection:

-

Add detection reagents (cAMP-d2 antibody and Cryptate-labeled anti-cAMP).[1]

-

Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).

-

-

Data Analysis:

-

Plot signal vs. Log[Compound]. Calculate IC50 (potency) and Emax (efficacy).

-

Success Criteria: A potent methoxynicotinate should show a sigmoidal dose-dependent reduction in cAMP.

-

Section 3: Functional Readout – Intracellular NAD+ Flux

Objective: Verify if the compound enters the Preiss-Handler pathway and boosts NAD+ levels. Mechanism: Methoxynicotinates must be enzymatically converted (likely by NAPRT) to nicotinic acid mononucleotide (NAMN) and eventually NAD+.[1] The Challenge: Distinguishing oxidized NAD+ from reduced NADH and the parent compound.

Protocol: Enzymatic Cycling Assay (Colorimetric)[7]

Cell Model: HepG2 (Liver) or 3T3-L1 (Adipocytes).[1]

-

Treatment:

-

Seed cells in 96-well clear plates (50,000 cells/well).[1]

-

Treat with 50 µM Methoxynicotinate for 6, 12, and 24 hours.

-

-

Lysis & Extraction (The "Self-Validating" Step):

-

Lyse cells in 400 µL of 0.5 N HCl (Acid Extraction).

-

Scientific Logic:[3][4] NAD+ is stable in acid but destroyed by base. NADH is stable in base but destroyed by acid. By using HCl, you selectively preserve NAD+ and eliminate NADH interference, ensuring the signal is purely the oxidized pool.

-

Neutralize with equal volume 0.5 N NaOH + 0.5 M Phosphate Buffer (pH 7.4).

-

-

Cycling Reaction:

-

Transfer 50 µL of extract to a new plate.

-

Add 100 µL Cycling Mix: Alcohol Dehydrogenase (ADH), Ethanol, Phenazine Methosulfate (PMS), and MTT (tetrazolium dye).

-

Mechanism:[3][4][7] ADH reduces NAD+ to NADH using Ethanol.[1] PMS transfers electrons from NADH to MTT, reducing it to purple formazan, while regenerating NAD+. This "cycling" amplifies the signal 1000x.

-

-

Quantification:

-

Measure Absorbance at 570 nm every 5 minutes for 30 minutes (Kinetic Mode).

-

Calculate rate (

) and interpolate from an NAD+ standard curve. -

Normalization: Normalize NAD+ values to total protein content (BCA assay) from a replicate well.

-

Section 4: Downstream Validation – SIRT1 Activation

Objective: Confirm that the elevated NAD+ is biologically accessible to nuclear sirtuins.

Protocol: Fluorometric Deacetylation[9]

-

Nuclear Isolation: Treat cells with compound, then isolate nuclei using a hypotonic lysis buffer.[1]

-

Reaction Setup:

-

Mix 5 µg nuclear extract with a p53-acetylated-peptide substrate coupled to a fluorophore (AMC).[1]

-

Add Developer Solution (releases the fluorophore only if the peptide is deacetylated).

-

-

Readout:

-

Fluorescence (Ex 360nm / Em 460nm).[1]

-

Interpretation: Increased fluorescence = Increased SIRT1 activity, confirming the methoxynicotinate acts as a functional NAD+ booster.

-

Visualizations[10][11]

Diagram 1: Signaling & Metabolic Pathways

This diagram illustrates the dual-fate of methoxynicotinates: G-protein signaling vs. Metabolic conversion.[1]

Caption: Dual mechanism of action: GPR109A-mediated signaling (left) and NAD+ biosynthesis (right).[1]

Diagram 2: Experimental Workflow

The logical flow from cell plating to data acquisition.[8]

Caption: Parallel screening workflow for receptor affinity (cAMP) and metabolic efficacy (NAD+).

Summary Data Table: Expected Results

| Assay Parameter | Niacin (Positive Control) | Nicotinamide (Negative Control) | Potent Methoxynicotinate (Goal) |

| GPR109A Binding | High Affinity | No Binding | High Affinity |

| cAMP Response | Strong Inhibition (>80%) | No Inhibition | Strong Inhibition |

| NAD+ Levels | Increased (2-3 fold) | Increased (Salvage Pathway) | Increased (>2 fold) |

| SIRT1 Activity | High | Moderate | High |

| Flushing Proxy | High PGD2 Release* | Low | Low (Target Profile) |

*Note: Flushing is often assessed via Prostaglandin D2 (PGD2) release in keratinocyte assays, a secondary screen recommended if GPR109A hits are confirmed.

References

-

GPR109A Signaling: Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews, 58(4), 601-611.

-

NAD+ Cycling Assay: Zhu, X.H., et al. (2015). "In vivo NAD assay reveals the intracellular NAD contents..." Proceedings of the National Academy of Sciences, 112(9), 2876-2881.

-

HCAR2/GPR109A Protocols: Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate lowering of plasma fatty acids." Nature Medicine, 9, 352–355.

-

SIRT1 Fluorometric Assay: Borra, M.T., et al. (2005). "Mechanism of human SIRT1 activation by resveratrol." Journal of Biological Chemistry, 280(17), 17187-17195.

Sources

- 1. 6-Methoxynicotinic acid | C7H7NO3 | CID 592499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 3. chemneo.com [chemneo.com]

- 4. Multiple recent HCAR2 structures demonstrate a highly dynamic ligand binding and G protein activation mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.amsbio.com [resources.amsbio.com]

Optimizing reaction conditions for the cyclopropanation of electron-deficient alkenes

Current Status: Operational Ticket Topic: Optimizing Reaction Conditions for Electron-Deficient Substrates Assigned Specialist: Senior Application Scientist

Executive Summary: The Electronic Mismatch Challenge

Welcome to the technical support center. If you are here, you are likely experiencing low yields or failed reactions when attempting to cyclopropanate substrates like acrylates, nitroalkenes, or enones.

The Root Cause: Standard cyclopropanation methods (Rh/Cu-catalyzed decomposition of diazo compounds) generate electrophilic metal carbenoids. These react rapidly with electron-rich alkenes (styrenes, vinyl ethers) but fail with electron-deficient alkenes due to electronic repulsion.

To solve this, you must invert the polarity of the reaction. You have three viable workflows:

-

Nucleophilic Methylation (Corey-Chaykovsky): Using sulfur ylides.[1][2][3]

-

Metalloradical Catalysis (MRC): Using Cobalt(II) to generate radical carbenoids.[4]

-

Michael-Initiated Ring Closure (MIRC): Using organocatalysis with leaving-group-bearing nucleophiles.[5]

Workflow Selector (Decision Logic)

Use this logic tree to select the correct protocol for your specific substrate.

Figure 1: Decision matrix for selecting the optimal cyclopropanation methodology based on substrate electronics and stereochemical requirements.

Module A: Corey-Chaykovsky Reaction (Nucleophilic Ylides)[1][3]

Applicability: Enones, Enals, Nitroalkenes. Mechanism: 1,4-Michael addition followed by intramolecular ring closure.

Critical Troubleshooting: The Epoxide vs. Cyclopropane Divergence

A common failure mode is isolating the epoxide (1,2-addition) instead of the cyclopropane (1,4-addition). This is dictated by the stability of the ylide.

| Variable | Sulfonium Ylide (Me₂S=CH₂) | Sulfoxonium Ylide (Me₂S(O)=CH₂) |

| Stability | Unstable (Kinetic) | Stable (Thermodynamic) |

| Reversibility | Irreversible addition | Reversible Michael addition |

| Major Product | Epoxide (attacks C=O) | Cyclopropane (attacks C=C) |

| Reagent | Trimethylsulfonium Iodide | Trimethylsulfoxonium Iodide |

Standard Protocol (Cyclopropanation)

-

Reagent: Trimethylsulfonium iodide (1.2 equiv) is WRONG for cyclopropanation. Use Trimethylsulfoxonium iodide (Me₃SOI) .[3]

-

Solvent: Dry DMSO (Essential for ylide solubility).

-

Base: NaH (dry, 1.2 equiv).

-

Procedure:

-

Add NaH to DMSO under Ar. Stir at RT until evolution of H₂ ceases (approx. 30-45 min). Solution becomes clear/cloudy grey.

-

Add Me₃SOI solid. Stir 30 min to form the ylide (dimethyloxosulfonium methylide).

-

Add substrate (enone) dropwise in DMSO.

-

Heat to 50°C for 2-4 hours.

-

FAQ: Corey-Chaykovsky

Q: I used Me₃SOI but still got low conversion.

-

A: Did you use wet DMSO? Water quenches the ylide immediately. Ensure DMSO is distilled from CaH₂ or molecular sieves.

-

A: Steric hindrance at the β-position of the enone significantly slows 1,4-addition. Increase temperature to 60-80°C.

Q: Can I make asymmetric cyclopropanes this way?

-

A: Difficult with simple ylides. Chiral sulfides can be used stoichiometrically, but for high enantioselectivity (ee), switch to Module B (Organocatalysis) .

Module B: Organocatalytic MIRC (Asymmetric)

Applicability: Enals (Alpha,beta-unsaturated aldehydes).[6] Mechanism: Iminium activation lowers the LUMO of the alkene, facilitating attack by a nucleophile bearing a leaving group (e.g., bromomalonate).

Troubleshooting: The "Ring Opening" Trap

A specific failure mode in this chemistry is the spontaneous ring-opening of the cyclopropane product into a diester-aldehyde.

The Fix: Base Selection.

-

2,6-Lutidine: Promotes Cyclopropanation (Stable Product).[7][8]

-

NaOAc: Promotes Ring Opening (Retro-Michael).

Optimized Protocol (Jorgensen-Hayashi System)

-

Catalyst: Diphenylprolinol TMS ether (10-20 mol%).

-

Substrate: Enal (1.0 equiv).

-

Nucleophile: Diethyl bromomalonate (1.2 equiv).

-

Base: 2,6-Lutidine (1.1 equiv).[7][8][9] DO NOT USE STRONGER BASES.

-

Solvent: CHCl₃ or CH₂Cl₂ at RT.

Module C: Cobalt(II) Metalloradical Catalysis (The "Zhang" Protocol)

Applicability: Acrylates, fumarates, maleates, nitroalkenes. Why it works: Unlike Rh(II), Co(II) complexes with porphyrin ligands (like Co(TPP)) operate via a radical mechanism. The Co-carbene is a radical species that is nucleophilic enough to attack electron-deficient alkenes.

Mechanism Visualization

Figure 2: The Metalloradical Catalysis (MRC) cycle. Note the stepwise radical addition which bypasses the electronic repulsion issues of concerted Rh-catalyzed mechanisms.

Protocol: In Situ Diazo Generation

Handling isolated diazo compounds is hazardous. Co(II) catalysts are compatible with in situ generation from tosylhydrazones.

-

Catalyst: [Co(TPP)] (Tetraphenylporphyrin cobalt(II)) or Zhang's chiral variants for asymmetry.

-

Diazo Source: Tosylhydrazone sodium salt.[4]

-

Substrate: Electron-deficient alkene (limiting reagent).

-

Conditions:

-

Solvent: Toluene or MeOH (Co(II) is water/alcohol tolerant).

-

Temp: 40-60°C.

-

Atmosphere: N₂/Ar (Oxygen can oxidize Co(II) to inactive Co(III)).

-

FAQ: Co-Catalysis

Q: My reaction stalls after 50% conversion.

-

A: Check for Oxygen leaks. The Co(II) metalloradical is sensitive to O₂.

-

A: Check the diazo decomposition rate. If using tosylhydrazones, ensure the temperature is high enough to generate the diazo species (usually >50°C).

Q: Can I use Rhodium (Rh₂(OAc)₄) for these substrates?

-

A: Generally, No . Rh-carbenoids are electrophilic. They will react with the solvent or dimerize before reacting with an electron-deficient acrylate.

References & Authority

-

Corey-Chaykovsky Mechanism & Selectivity

-

Cobalt Metalloradical Catalysis (Zhang Systems)

-

Organocatalytic MIRC & Ring Opening Issues

-

Title: Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening.

-

Source: J. Am. Chem. Soc. 2007, 129, 35, 10886–10894.

-

URL:[Link]

-

-

General Review of MIRC

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 4. Diastereoselective Radical‐Type Cyclopropanation of Electron‐Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[14]annulene Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]

- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]

- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 8. Organocatalytic enantioselective cascade Michael-alkylation reactions: synthesis of chiral cyclopropanes and investigation of unexpected organocatalyzed stereoselective ring opening of cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 12. apolloscientific.co.uk [apolloscientific.co.uk]

Challenges in the purification of polar substituted pyridines

Topic: Troubleshooting Purification & Isolation Challenges

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The "Pyridine Paradox"

Welcome to the technical support hub. If you are here, you are likely facing the "Pyridine Paradox": a structural scaffold that is deceptively simple yet notoriously difficult to purify.

Polar substituted pyridines (e.g., aminopyridines, hydroxypyridines) present a trifecta of chemical challenges:

-

Basicity: The pyridine nitrogen (

) interacts aggressively with acidic silanols on silica gel, causing severe tailing. -

Amphotericity/Polarity: Polar substituents increase water solubility, making aqueous extraction (workup) inefficient.

-

Coordination: The nitrogen lone pair acts as a ligand for transition metals (Pd, Cu), carrying catalyst impurities into the final product.

This guide moves beyond standard textbook advice, offering field-proven protocols to isolate your compound with high purity and yield.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on silica gel."

The Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH 5–6). The basic nitrogen of pyridine protonates upon contact with surface silanols (

Solution A: The "Ammonia Shift" (Normal Phase)

Do not rely solely on Triethylamine (TEA). TEA can be difficult to remove and may suppress ionization in subsequent MS analysis. Instead, use Ammonium Hydroxide (

The "Golden Ratio" Mobile Phase:

| Component | Ratio (v/v) | Function |

|---|---|---|

| DCM (or Chloroform) | 90–95% | Carrier solvent (Solubility) |

| Methanol | 9–1% | Polar modifier (Elution strength) |

|

-

Protocol: Premix the MeOH and

before adding to DCM to prevent phase separation. -

Warning: Silica gel dissolves slightly at high pH. Do not store columns in this solvent; run immediately.

Solution B: High pH Reverse Phase (The "Game Changer")

If your compound is too polar for silica (elutes immediately or doesn't dissolve in DCM), switch to C18. However, standard acidic C18 methods (Water/ACN + Formic Acid) will protonate the pyridine (

The Fix: Use a high-pH stable C18 column (e.g., hybrid silica or polymer) with a basic buffer.

-

Buffer: 10 mM Ammonium Bicarbonate (

), pH adjusted to 10 with -

Mechanism: At pH 10, the pyridine is deprotonated (neutral), significantly increasing hydrophobicity and retention on the C18 chain.

Module 2: Extraction & Workup

Issue: "I can't get my product out of the water layer."

The Root Cause: Hydration Shells

Polar substituents (like -NH2, -OH) create a hydration shell that stabilizes the molecule in water. Standard partitioning into EtOAc or DCM fails because the partition coefficient (

Protocol: The "Salting-Out" Strategy

We must disrupt the hydration shell and increase the ionic strength of the aqueous layer to force the organic molecule out.

-

Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation point).

-

Solvent Choice: Switch from DCM to 3:1 Chloroform:Isopropanol . This mixture is more polar than DCM but still immiscible with salt-saturated water.

-

Execution: Perform 3–4 extractions. The high ionic strength of the water "pushes" the pyridine into the organic phase (Salting-out effect).

Visual Workflow: The pH-Switch Extraction

For amphoteric pyridines, precise pH control is required to isolate the neutral species.

Figure 1: The pH-Switch Protocol allows for the removal of non-basic impurities before isolating the target pyridine.

Module 3: Metal Scavenging

Issue: "My product is colored (yellow/brown) and NMR shows broad peaks."

The Root Cause: Catalyst Chelation

Pyridines are excellent ligands. If you used a Palladium (Pd) or Copper (Cu) catalyst, the metal is likely coordinated to the pyridine nitrogen, resisting standard filtration.[1]

Comparative Scavenging Methods

| Method | Efficiency | Pros | Cons |

| Thiol-Silica (Si-Thiol) | High (>95%) | High affinity for Pd; easy filtration. | Expensive; requires stirring time (4h+). |

| Activated Carbon | Medium | Cheap; decolorizes well. | Can trap product; messy to filter. |

| Celite Filtration | Low | Removes bulk solids only. | Does not remove soluble Pd-Pyridine complexes. |

| Na2S Wash | High | Precipitates metal sulfides. | Toxic reagents; smells terrible. |

Recommendation: Use Thiol-functionalized silica . Add 5–10 equivalents (w.r.t metal loading) to the organic solution, stir at 40°C for 4 hours, and filter. This breaks the Pyridine-Pd bond by forming a stronger Pd-S bond.

Module 4: Decision Matrix

Use this logic flow to determine the best purification route for your specific substrate.

Figure 2: Purification Decision Matrix based on solubility and retention behavior.

References

-

Teledyne ISCO. (2025). Purine and Related Compound Purification Strategies. Retrieved from [Link]

-

Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]

-

University of Pittsburgh. (2025). Reversed-phase HPLC Buffers and pKa Values. Retrieved from [Link]

-

Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Preventing decomposition of cyclopropyl rings during subsequent reactions

Technical Support Center: Cyclopropyl Integrity Assurance Unit Current Ticket: Preventing Ring Decomposition in Downstream Chemistry Status: Open Assigned Specialist: Senior Application Scientist

Mission Statement

You are working with a cyclopropyl moiety—a structural gem in medicinal chemistry due to its ability to rigidify protein binding and improve metabolic stability. However, with a ring strain energy of ~27.5 kcal/mol (similar to an explosion waiting to happen), this ring is thermodynamically primed to open into a linear chain.

This guide is not a textbook; it is a tactical manual. We address the three most common "failure modes" where researchers accidentally detonate this ring: Acidic Deprotection , Transition Metal Catalysis , and Radical Intermediates .

Module 1: Acid-Mediated Ring Opening

The Issue: You need to remove a protecting group (e.g., Boc, THP) or perform a condensation. Standard acidic conditions (TFA, HCl) frequently trigger the "homoallyl rearrangement," converting your cyclopropane into a useless alkene.

The Mechanism:

Cyclopropanes possess "banana bonds" (bent bonds) with significant

Troubleshooting Guide: Safe Deprotection Strategies

| Scenario | Standard Reagent (RISKY) | Recommended Protocol (SAFE) | Why? |

| Boc Removal | 50% TFA in DCM | ZnBr | Lewis acids like ZnBr |

| Acetal Hydrolysis | 6N HCl | PPTS / MeOH (Buffer) | Pyridinium p-toluenesulfonate buffers the pH to ~4.5, sufficient for acetals but often too mild to protonate the ring. |

| Ester Hydrolysis | H | LiOH / THF / H | Base-mediated hydrolysis is universally safer; cyclopropanes are generally stable to base (unless activated by electron-withdrawing groups). |

Standard Operating Procedure: ZnBr -Mediated Boc Deprotection

Use this when your substrate contains a cyclopropane and an acid-labile group.

-

Preparation: Dissolve N-Boc substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

-

Activation: Add ZnBr

(3.0 equiv) in one portion.-

Note: ZnBr

is hygroscopic; weigh quickly or use a glovebox.

-

-

Reaction: Stir at Room Temperature for 4–12 hours.

-

Monitoring: TLC will show the disappearance of the non-polar Boc spot. A thick slurry often forms.

-

-

Workup (Critical):

-

Add water to dissolve zinc salts.

-

Basify with saturated aqueous NaHCO

or Na -

Extract with DCM.[1]

-

Result: Free amine with cyclopropane intact.

-

Visualizing the Risk: Acid Sensitivity Decision Tree

Figure 1: Decision matrix for handling cyclopropanes under acidic conditions. Donor-Acceptor systems require complete acid avoidance.

Module 2: Transition Metal Catalysis (Cross-Coupling)

The Issue: You are running a Suzuki, Sonogashira, or Buchwald coupling. The reaction works, but the product has rearranged into an allyl isomer or a linear chain.

The Mechanism:

Palladium (especially Pd(0)) is electron-rich. It can perform an Oxidative Addition directly into the strained C-C bond of the cyclopropane (C-C activation), especially if the ring has electron-withdrawing groups. Alternatively, after the desired oxidative addition, a

FAQ: Optimizing Cross-Couplings

Q: Why is my cyclopropyl-boronic acid coupling failing? A: Cyclopropyl-boronic acids are notoriously slow to transmetallate and prone to protodeboronation.

-

Fix: Switch to Cyclopropyl-trifluoroborate salts (K-salts) . They are more stable.

-

Catalyst: Use Pd(OAc)

with SPhos or XPhos . These bulky, electron-rich ligands facilitate the desired cycle while sterically protecting the metal center from inserting into the cyclopropane ring.

Q: I see a "ring expansion" side product. What happened? A: This is likely a metal-catalyzed rearrangement.

-

Fix: Lower the temperature. C-C bond insertion has a higher activation energy than C-Halogen insertion. If you are heating to 100°C, try 60°C with a more active catalyst (e.g., Pd-132 or Pd-PEPPSI).

Workflow: Safe Catalytic Cycle

Figure 2: The Palladium Catalytic Cycle. The "Danger" path represents metal insertion into the ring, mitigated by bulky ligands.

Module 3: Radical Chemistry (The "Clock")

The Issue: You are using radical halogenation (NBS/AIBN) or a radical cyclization. The cyclopropane ring is gone.

The Diagnostic:

The Cyclopropylcarbinyl Radical is a "Radical Clock."[2][3] It rearranges to a homoallyl radical at a rate of:

Troubleshooting Checklist

-

Can you avoid radicals? If yes, switch to ionic chemistry.

-

Must you use radicals? You must use a "hyperspeed" trap.

-

Standard Tin Hydride: Too slow. Ring will open.

-

Oxygen/TEMPO: Fast, but limited scope.

-

Solution: If you observe ring opening, it is definitive proof that a radical intermediate exists at the

-position. This is often used mechanistically to prove radical pathways.[4]

-

Module 4: Oxidative Risks

Q: Can I use Ozonolysis on a molecule with a cyclopropane? A: Proceed with extreme caution. Ozone is an electrophile. While it prefers alkenes, it will attack cyclopropanes (especially electron-rich ones), oxidizing the C-C bond to form ketones/aldehydes.

-

Alternative: Use Lemieux-Johnson oxidation (OsO

/ NaIO

References

-

Wiberg, K. B. (1986). The Structure and Properties of Small Ring Compounds. Accounts of Chemical Research. (Fundamental physics of the "bent bond" and ring strain).

-

Nigam, S. C., Mann, A., & Wermuth, C. G. (1989). Zinc bromide promoted removal of the Boc group from secondary amines. Journal of Organic Chemistry. (The authoritative protocol for ZnBr2 deprotection).

-

Newcomb, M. (1993).[4] Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. (Source of the

radical clock rate constant).[5] -

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Comprehensive review including stability profiles).

-

Gevorgyan, V., et al. (2005).[6][7] Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[4][6][7] (Discussion of ligand effects in preventing ring opening).

Sources

- 1. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. Determination of Mechanism Chemi [employees.csbsju.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. General palladium-catalyzed cross coupling of cyclopropenyl esters - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: A Guide to Solubilizing Methyl 5-cyclopropyl-2-methoxynicotinate in Aqueous Buffers

Welcome to the technical support guide for Methyl 5-cyclopropyl-2-methoxynicotinate. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical protocols to ensure successful and reproducible experimental outcomes.

Overview of the Challenge

Methyl 5-cyclopropyl-2-methoxynicotinate is a heterocyclic compound with structural features—a pyridine core, a methoxy group, a cyclopropyl ring, and a methyl ester—that suggest limited aqueous solubility. Its relatively nonpolar nature, driven by the cyclopropyl and methyl groups, often leads to precipitation when directly introduced into physiological buffers, posing a significant hurdle for in vitro and in vivo assays. This guide will walk you through understanding its properties and systematically addressing these solubility issues.

Physicochemical Properties Profile

Understanding the fundamental properties of a compound is the first step in designing an effective solubilization strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structure.

| Property | Estimated Value / Structural Feature | Implication for Aqueous Solubility |

| Chemical Structure | See Figure 1 | The pyridine nitrogen offers a site for protonation, suggesting pH-dependent solubility. |

| CAS Number | 888499-96-5 | For precise identification and literature searching.[1][2] |

| Molecular Formula | C10H11NO3 | - |

| Molecular Weight | ~193.2 g/mol | Moderate molecular weight. |

| Predicted logP | ~1.5 - 2.5 | Indicates moderate lipophilicity and probable low water solubility. |

| Predicted pKa | ~3.5 - 4.5 (for the pyridine nitrogen) | The compound is a weak base. It will be predominantly in its neutral, less soluble form at physiological pH (~7.4) and will become more soluble in acidic conditions. |

Figure 1: Chemical Structure of Methyl 5-cyclopropyl-2-methoxynicotinate

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face.